3-({[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid
CAS No.: 2059944-43-1
Cat. No.: VC2611830
Molecular Formula: C12H21NO5
Molecular Weight: 259.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2059944-43-1 |
|---|---|
| Molecular Formula | C12H21NO5 |
| Molecular Weight | 259.3 g/mol |
| IUPAC Name | 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxane-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-7-12(9(14)15)5-4-6-17-8-12/h4-8H2,1-3H3,(H,13,16)(H,14,15) |
| Standard InChI Key | RYVCMFUUIKAHPI-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC1(CCCOC1)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1(CCCOC1)C(=O)O |
Introduction
Structural Characterization
Chemical Identity
3-({[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid is an organic compound containing an oxane ring (a six-membered saturated oxygen-containing heterocycle, also known as tetrahydropyran) with two substituents at the 3-position: a carboxylic acid group and an aminomethyl group protected by a tert-butoxycarbonyl (Boc) group.
| Property | Value |
|---|---|
| Molecular Formula | C12H21NO5 |
| Molecular Weight | 259.30 g/mol |
| Functional Groups | Carboxylic acid, Boc-protected amine, oxane ring |
| Structural Classification | Heterocyclic carboxylic acid with protected amine |
| Stereochemistry | Potential stereocenter at C-3 position |
Chemical Properties
Physical Properties
The physical properties of 3-({[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid are influenced by its functional groups and heterocyclic structure:
| Property | Expected Value | Basis for Estimation |
|---|---|---|
| Physical State | White to off-white crystalline solid | Common for Boc-protected amino acids and derivatives |
| Melting Point | 120-150°C | Estimated based on similar Boc-protected compounds |
| Solubility | Soluble in DMF, DMSO; partially soluble in alcohols; limited water solubility at neutral pH; increased water solubility at basic pH | Based on functional group analysis |
| LogP | 1.5-2.5 | Estimated from structure (Boc group increases lipophilicity, carboxylic acid increases hydrophilicity) |
| pKa | ~4-5 (carboxylic acid) | Typical for carboxylic acids, may be influenced by neighboring groups |
| Optical Rotation | If synthesized as single enantiomer, would exhibit optical activity | Due to potential stereocenter at C-3 |
The compound would likely demonstrate amphoteric properties due to the presence of both acidic (carboxylic acid) and basic (amine, after deprotection) functional groups. This characteristic would influence its solubility profile across different pH values, with increased solubility in alkaline conditions due to carboxylate formation.
Reactivity
The reactivity profile of 3-({[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid is primarily determined by its three main functional components:
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Carboxylic Acid Reactivity:
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Nucleophilic acyl substitution reactions (esterification, amide formation)
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Salt formation with bases
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Decarboxylation under harsh conditions
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Reduction to primary alcohol with appropriate reducing agents
-
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Boc-Protected Amine Reactivity:
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Selective deprotection under acidic conditions (TFA, HCl in dioxane)
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Stability under basic and neutral conditions
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Once deprotected, the free amine can participate in reductive amination, acylation, and other amine-specific reactions
-
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Oxane Ring Reactivity:
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Relative stability to mild acidic and basic conditions
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Potential for ring-opening under strong acidic conditions
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Possible coordination with Lewis acids through the oxygen atom
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The primary synthetic handles for this compound would be the carboxylic acid group and the protected amine functionality, allowing for selective modifications to create more complex molecules.
Stability
Understanding the stability profile of 3-({[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid is crucial for proper handling, storage, and application:
| Condition | Stability | Potential Degradation Pathways |
|---|---|---|
| Acidic Conditions | Moderate to Low | Boc deprotection (rapid in strong acids like TFA), possible oxane ring opening in strong acids |
| Basic Conditions | Good | Carboxylate formation, generally stable but potential for racemization if stereocenter present |
| Neutral Conditions | Good | Generally stable at room temperature |
| Oxidative Conditions | Good | Oxane ring resistant to mild oxidation |
| Reductive Conditions | Moderate | Potential reduction of carboxylic acid group with strong reducing agents |
| Elevated Temperature | Moderate | Risk of decarboxylation and Boc group decomposition above 80°C |
| Light | Good | No photoactive chromophores present |
| Long-term Storage | Store at -20°C under inert atmosphere | Recommended to prevent gradual degradation |
For optimal stability, the compound should be stored as a dry solid in a sealed container at low temperature (-20°C), protected from moisture and air. When in solution, exposure to acidic conditions should be minimized to prevent Boc deprotection.
Synthesis and Preparation
Synthetic Routes
The synthesis of 3-({[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid can be approached through several strategic routes, each with distinct advantages and challenges:
Route A: Functionalization of Oxane-3-carboxylic acid
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Bromination at the 3-position of oxane-3-carboxylic acid
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Nucleophilic substitution with azide
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Reduction of azide to amine
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Boc protection of the resulting amine
Route B: Construction from Functionalized Precursors
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Preparation of a suitably functionalized open-chain precursor with protected amine and carboxylic acid functionalities
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Cyclization to form the oxane ring
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Functional group adjustments as needed
Route C: Via 3-(Aminomethyl)oxane-3-carboxylic acid
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Synthesis of 3-(cyanomethyl)oxane-3-carboxylic acid or its ester
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Reduction of the nitrile to amine
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Selective Boc protection of the amine
Reaction Conditions
The key reactions in the synthesis of 3-({[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid require carefully controlled conditions:
| Reaction Step | Reagents | Conditions | Considerations |
|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), Et₃N or DMAP | THF or DCM, 0-25°C, 2-4h | Maintain pH 7-9; avoid acidic conditions |
| Nitrile Reduction | H₂/Raney Ni or LiAlH₄ or BH₃·THF | THF or MeOH, 0-25°C (or 40-60°C for hydrogenation) | Control temperature to prevent over-reduction |
| Ester Hydrolysis | LiOH or NaOH | THF/H₂O or MeOH/H₂O, 0-25°C, 2-4h | Monitor by TLC to prevent Boc deprotection |
| Cyclization | Lewis acid catalysts or base-promoted | Solvent depending on mechanism, typically THF or toluene | Control dilution to favor intramolecular reaction |
The Boc protection step is particularly critical and typically achieves high yields (>85%) when performed with Boc₂O in the presence of a tertiary amine base. The reaction can be performed in various solvents, including water/dioxane mixtures, THF, or dichloromethane, with reaction times ranging from 1-4 hours depending on substrate reactivity.
Purification Methods
Effective purification is essential for obtaining high-quality 3-({[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid:
| Purification Technique | Application | Specific Conditions | Expected Outcome |
|---|---|---|---|
| Column Chromatography | Intermediate and final product purification | Silica gel; EtOAc/hexanes for protected intermediates; DCM/MeOH (95:5) for final compound | >95% purity |
| Recrystallization | Final product purification | EtOAc/hexanes or DCM/hexanes | High purity crystalline material |
| Acid-Base Extraction | Separation of carboxylic acids from neutral compounds | Aqueous NaHCO₃ extraction at pH 8-9 | Isolation of carboxylic acid as sodium salt |
| Preparative HPLC | High-purity final product | C18 column; H₂O/ACN gradient with 0.1% formic acid | >99% purity |
| Salt Formation | Purification via crystalline salt | Form calcium or sodium salt | Crystalline material |
The choice of purification method depends on the scale of synthesis and the required purity. For analytical or biological studies, HPLC purification may be necessary to achieve >99% purity, while for synthetic intermediate purposes, column chromatography typically provides sufficient purity.
Applications and Research Findings
Medicinal Chemistry Applications
The structural features of 3-({[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid suggest several potential applications in medicinal chemistry:
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Peptidomimetic Building Block: The rigid oxane ring with a carboxylic acid and protected amine functionality makes this compound valuable for the design of peptidomimetics that can enhance metabolic stability and provide specific conformational constraints.
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Enzyme Inhibitor Development: The compound's structural features make it suitable as a building block for designing inhibitors of proteases, hydrolases, and other enzyme classes that recognize carboxylic acid or amine functionalities.
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Pharmaceutical Intermediate: Following Boc deprotection, the free amine can serve as an attachment point for drug molecules, potentially improving their pharmacokinetic properties through the addition of the oxane ring system.
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Scaffold for Fragment-Based Drug Discovery: The oxane core with its functional groups provides a useful fragment for building larger molecules with specific pharmacological properties.
These applications leverage the compound's conformational properties, functional group placement, and potential for further derivatization.
Research Findings
While specific research on 3-({[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid is limited in the available literature, studies on structurally related compounds provide insights into potential research directions:
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Heterocyclic Carboxylic Acids as Enzyme Inhibitors: Compounds containing heterocyclic rings with carboxylic acid functionalities have demonstrated inhibitory activity against various enzymes, including metalloproteases and serine proteases.
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Oxane-Containing Compounds in Drug Discovery: Tetrahydropyran (oxane) rings appear in numerous bioactive molecules and approved drugs, providing favorable pharmacokinetic properties and conformational constraints.
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Boc-Protected Amino Acids in Peptide Synthesis: The use of Boc-protected amino acids and their derivatives has been extensively studied in peptide synthesis, with particular attention to stereoselective methods and coupling efficiency.
The structural analogue 3-([(Tert-butoxy)carbonyl]amino)thiane-3-carboxylic acid has shown antimicrobial activity against various bacterial strains, suggesting that the oxane counterpart might exhibit similar biological activities, though with potentially different potency and selectivity profiles.
Biological Activities
The potential biological activities of 3-({[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid can be postulated based on its structural features and the known activities of related compounds:
| Biological Activity | Mechanistic Rationale | Potential Applications | Testing Methods |
|---|---|---|---|
| Antimicrobial | Carboxylic acid functionality interacting with bacterial cell wall components | Treatment of bacterial infections | Minimum Inhibitory Concentration (MIC) assays |
| Enzyme Inhibition | Structural similarity to enzyme substrates | Treatment of diseases involving enzymatic dysregulation | Enzyme activity assays, kinetic studies |
| Anti-inflammatory | Modulation of inflammatory pathways | Management of inflammatory conditions | In vitro inflammatory models, cytokine assays |
| Metabolic Stability Enhancement | Oxane ring conferring resistance to metabolic degradation | Improving drug pharmacokinetics | Liver microsome stability assays |
To determine the actual biological activity profile of this compound, comprehensive screening would be necessary, including antimicrobial susceptibility testing, enzyme inhibition assays, and cellular toxicity evaluations.
Analytical Methods
Spectroscopic Analysis
Comprehensive spectroscopic analysis is essential for confirming the structure and purity of 3-({[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR would be expected to show:
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Tert-butyl protons: singlet at approximately 1.4 ppm (9H)
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Oxane ring protons: complex multiplets at 1.5-4.0 ppm
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Methylene protons adjacent to nitrogen: doublet or multiplet at approximately 3.2-3.5 ppm (2H)
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NH proton: broad signal at approximately 5.0-5.5 ppm (1H)
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Carboxylic acid proton: broad signal at approximately 10-12 ppm (1H)
¹³C NMR would be expected to show:
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Tert-butyl methyl carbons: approximately 28 ppm
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Tert-butyl quaternary carbon: approximately 79-80 ppm
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Oxane ring carbons: 20-80 ppm range
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Methylene carbon adjacent to nitrogen: approximately 40-45 ppm
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Carbamate carbonyl carbon: approximately 155-160 ppm
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Carboxylic acid carbonyl carbon: approximately 170-180 ppm
Mass Spectrometry
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Expected molecular ion peak [M+H]⁺ at m/z 260.3
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Characteristic fragmentation pattern including:
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Loss of t-butyl group (m/z 204.2)
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Loss of Boc group (m/z 160.2)
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Loss of CO₂ (m/z 216.3)
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Infrared Spectroscopy
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O-H stretching (carboxylic acid): broad band at 2500-3300 cm⁻¹
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N-H stretching: approximately 3300-3500 cm⁻¹
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C=O stretching (carboxylic acid): 1700-1725 cm⁻¹
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C=O stretching (carbamate): 1680-1700 cm⁻¹
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C-O stretching (oxane, carboxylic acid, carbamate): multiple bands at 1000-1300 cm⁻¹
Chromatographic Methods
Various chromatographic techniques can be employed for the analysis and purification of 3-({[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid:
High-Performance Liquid Chromatography (HPLC)
| Parameter | Recommended Conditions | Rationale |
|---|---|---|
| Column | C18 reversed-phase, 150 × 4.6 mm, 5 μm | Suitable for moderately polar compounds |
| Mobile Phase | Gradient of water and acetonitrile with 0.1% formic acid | Accommodates compound's polarity range |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate |
| Detection | UV at 210-220 nm | Optimal for carbamate and carboxylic acid functionalities |
| Retention Time | Approximately 5-10 minutes | Dependent on specific gradient conditions |
Thin-Layer Chromatography (TLC)
| Parameter | Recommended Conditions | Visualization |
|---|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ | Standard for organic compounds |
| Mobile Phase | DCM/MeOH (9:1) or EtOAc/hexanes/AcOH (50:50:1) | Suitable for carboxylic acids |
| Visualization | UV (254 nm), ninhydrin after Boc deprotection, or KMnO₄ | Multiple detection methods ensure reliable analysis |
| Rf Value | Approximately 0.3-0.5 in DCM/MeOH (9:1) | Estimated based on similar compounds |
Quality Control
Rigorous quality control procedures are essential for ensuring the identity, purity, and consistency of 3-({[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid:
| Quality Parameter | Analytical Method | Acceptance Criteria |
|---|---|---|
| Chemical Purity | HPLC | ≥95% area under curve |
| Identity Confirmation | NMR, MS, IR | Spectral match with reference standards |
| Water Content | Karl Fischer titration | ≤0.5% w/w |
| Residual Solvents | Headspace GC | Within ICH Q3C guidelines |
| Elemental Analysis | CHN analysis | Within ±0.4% of theoretical values |
| Optical Rotation | Polarimetry (if chiral) | Within established range for single enantiomer |
| Appearance | Visual inspection | White to off-white solid |
| Melting Point | Differential Scanning Calorimetry | Within ±2°C of established range |
For research-grade material, HPLC purity of ≥95% is typically acceptable, while pharmaceutical applications may require ≥99% purity with more stringent criteria for impurities. Chiral HPLC analysis would be necessary if the compound is produced as a single enantiomer.
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